N-(4-ethylphenyl)-3-phenoxypropanamide
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Overview
Description
N-(4-ethylphenyl)-3-phenoxypropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group substituted with an ethyl group at the para position and a phenoxy group attached to a propionamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-3-phenoxypropanamide typically involves the reaction of 4-ethylphenylamine with 3-phenoxypropionyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and purity. This may involve the use of automated reactors, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-3-phenoxypropanamide can undergo various types of chemical reactions, including:
Oxidation: The phenyl and phenoxy groups can be oxidized under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl and phenoxy groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl and phenoxy groups.
Reduction: The corresponding amine derivative.
Substitution: Substituted phenyl and phenoxy derivatives.
Scientific Research Applications
N-(4-ethylphenyl)-3-phenoxypropanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-3-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-phenyl)-3-phenoxy-propionamide: Similar structure but with a methyl group instead of an ethyl group.
N-(4-Ethyl-phenyl)-3-phenoxy-acetamide: Similar structure but with an acetamide group instead of a propionamide group.
Uniqueness
N-(4-ethylphenyl)-3-phenoxypropanamide is unique due to the specific combination of the ethyl-substituted phenyl group and the phenoxy-propionamide backbone. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C17H19NO2 |
---|---|
Molecular Weight |
269.34g/mol |
IUPAC Name |
N-(4-ethylphenyl)-3-phenoxypropanamide |
InChI |
InChI=1S/C17H19NO2/c1-2-14-8-10-15(11-9-14)18-17(19)12-13-20-16-6-4-3-5-7-16/h3-11H,2,12-13H2,1H3,(H,18,19) |
InChI Key |
NYGVDIUJRNNMRX-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CCOC2=CC=CC=C2 |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCOC2=CC=CC=C2 |
Origin of Product |
United States |
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